molecular formula C9H6F3NO5 B1315663 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS No. 113405-09-7

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Cat. No.: B1315663
CAS No.: 113405-09-7
M. Wt: 265.14 g/mol
InChI Key: FMMDNTXLWDHKSS-UHFFFAOYSA-N
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Description

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a chemical compound that belongs to the class of phenoxy acids. This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Scientific Research Applications

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- typically involves the reaction of 4-nitro-3-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Mechanism of Action

The mechanism of action of acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)benzoic acid
  • Phenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)6-3-5(18-4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDNTXLWDHKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554819
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113405-09-7
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 4-nitro-3-trifluoromethylphenol (414 mg, 2.0 mmol), potassium carbonate (910 mg, 6.6 mmol), ethyl bromoacetate (500 mg, 3.0 mmol) and acetone (25 ml) was refluxed for 8 h. After cooling, the mixture was filtered to remove potassium carbonate. The filtrate was concentrated under reduced pressure. To this residue, 10 ml of dioxane and 14 ml 5% sodium hydroxide solution were added. After the mixture was stirred at room temperature overnight, it was acidified with concentrated hydrochloric acid to pH 2, and then extracted three times with ethyl acetate (20 ml each). Organic phases were combined, washed with water and brine, dried over magnesium sulfate, filtered, and then evaporated in vacuo. The residue was separated by column chromatography (eluent: ethyl acetate: EtOH 9:1) to give 35 mg 4-nitro-3-trifluoromethylphenoxyacetic acid as white solid, mp 92-95° C.
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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